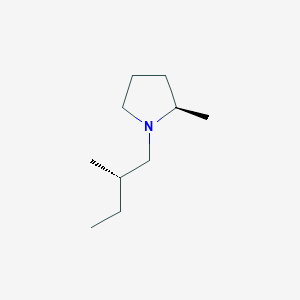
(R)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets . The compound’s unique stereochemistry, with both ® and (S) configurations, contributes to its distinct biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine derivatives . Another method involves the use of chiral amine-derived iridacycle complexes to catalyze the N-heterocyclization of primary amines with diols .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the continuous reaction of 1,4-butanediol and ammonia in a tube reactor under high pressure and temperature . This method ensures high yields and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolinium-based ionic liquid crystals.
Reduction: Reduction reactions can modify the pyrrolidine ring, affecting its biological activity.
Substitution: Substitution reactions, such as C-H functionalization, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and catalysts like rhodium or nickel for substitution reactions .
Major Products
The major products formed from these reactions include pyrrolinium salts, reduced pyrrolidine derivatives, and various substituted pyrrolidines .
科学的研究の応用
®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it valuable for studying enantioselective biological processes.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of ®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enantioselective proteins, influencing biological pathways . For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to ®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine include other pyrrolidine derivatives such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets ®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine apart is its specific stereochemistry, which imparts unique biological and chemical properties. This makes it a valuable compound for studying enantioselective interactions and developing chiral drugs .
特性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
(2R)-2-methyl-1-[(2S)-2-methylbutyl]pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-4-9(2)8-11-7-5-6-10(11)3/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 |
InChIキー |
QMXBITFNOQOLMD-VHSXEESVSA-N |
異性体SMILES |
CC[C@H](C)CN1CCC[C@H]1C |
正規SMILES |
CCC(C)CN1CCCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


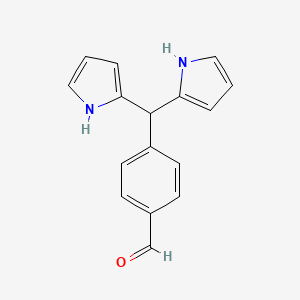
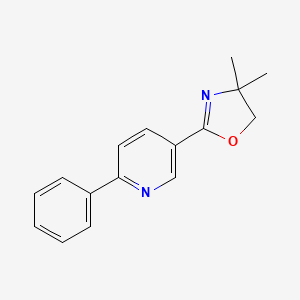
![7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2h-pyrano[4,3-d][1,3]oxazol-2-one](/img/structure/B12879466.png)
![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)
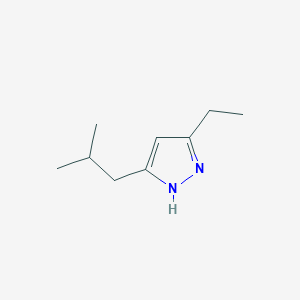

acetic acid](/img/structure/B12879490.png)

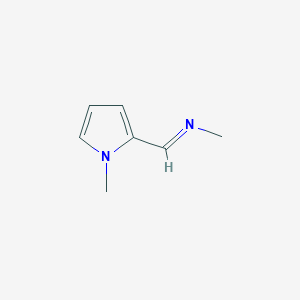


![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)
![Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)
![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)
